An In-depth Technical Guide to the Chemical Properties of 4-Benzylmorpholin-3-one
An In-depth Technical Guide to the Chemical Properties of 4-Benzylmorpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 4-Benzylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, spectral characteristics, and synthetic methodologies.
Core Chemical Properties
4-Benzylmorpholin-3-one is a derivative of morpholine featuring a benzyl group substituted at the nitrogen atom and a carbonyl group at the 3-position of the morpholine ring.
Physicochemical Data
While comprehensive experimental data for 4-Benzylmorpholin-3-one is not widely published, the following table summarizes its fundamental properties.
| Property | Value | Source |
| CAS Number | 61636-32-6 | N/A |
| Molecular Formula | C₁₁H₁₃NO₂ | N/A |
| Molecular Weight | 191.23 g/mol | N/A |
| Boiling Point | 125 °C at 0.7 Torr | [1] |
| Density | 1.170 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.95 ± 0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, typically in the range of 7.2-7.4 ppm. The benzylic methylene protons would likely appear as a singlet around 4.5-4.7 ppm. The four protons of the morpholine ring would present as multiplets in the upfield region, generally between 3.0 and 4.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon of the lactam at approximately 170 ppm. The aromatic carbons of the benzyl group would resonate in the 127-138 ppm region. The benzylic methylene carbon is expected around 50-55 ppm, and the carbons of the morpholine ring would appear in the 40-70 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum of 4-Benzylmorpholin-3-one would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. The aromatic C-H stretching of the benzyl group would be observed around 3030-3100 cm⁻¹, while the aliphatic C-H stretching of the morpholine and methylene groups would appear in the 2850-3000 cm⁻¹ range.
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ for 4-Benzylmorpholin-3-one would be observed at m/z 191. Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the morpholine ring.
Experimental Protocols
Synthesis of 4-Benzylmorpholin-3-one
A documented method for the synthesis of 4-Benzylmorpholin-3-one involves the N-benzylation of morpholin-3-one.
Materials:
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Morpholin-3-one
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Benzyl bromide
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Sodium hydride (60% dispersion in mineral oil)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Pentane
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Acetone
Procedure:
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A solution of morpholin-3-one (1.0 g, 9.89 mmol) in anhydrous DMF (30 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.
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Sodium hydride (0.51 g, 12.85 mmol, 60% dispersion in mineral oil) is carefully added to the cooled solution in portions.
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The resulting suspension is allowed to warm to room temperature and stirred.
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Benzyl bromide (2.47 mL, 20.77 mmol) is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature for 16 hours, monitoring for completion by thin-layer chromatography.
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Upon completion, the reaction is quenched by the slow addition of brine (10 mL).
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The mixture is then extracted with ethyl acetate (3 x 20 mL).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash chromatography on a silica gel column, eluting with a gradient of acetone in pentane (starting from 40% acetone) to yield pure 4-Benzylmorpholin-3-one.
Reactivity and Stability
4-Benzylmorpholin-3-one possesses a stable lactam (cyclic amide) functional group within the morpholine ring. The amide bond is generally resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions. The nitrogen atom is tertiary and part of an amide, making it significantly less basic than a typical tertiary amine. The benzyl group can be cleaved under certain reductive conditions, such as catalytic hydrogenation. The compound should be stored at the recommended temperature of 2-8°C to ensure its long-term stability.
Potential Biological Activity and Signaling Pathways
Direct pharmacological studies on 4-Benzylmorpholin-3-one are not extensively reported in the scientific literature. However, the structurally related compound, (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, has been investigated for its biological activities. Preliminary studies on this analogue suggest potential interactions with serotonin and dopamine receptors.
Based on this, a hypothetical signaling pathway for 4-Benzylmorpholin-3-one can be proposed, assuming it may interact with similar targets. The following diagram illustrates a potential interaction with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which is a common mechanism for psychoactive compounds.
Caption: Hypothetical G-protein signaling pathway for 4-Benzylmorpholin-3-one.
It is crucial to note that this pathway is illustrative and based on the activity of a related compound. Further experimental validation is required to determine the actual biological targets and mechanism of action of 4-Benzylmorpholin-3-one.
The following diagram illustrates the general experimental workflow for the synthesis and purification of 4-Benzylmorpholin-3-one.
Caption: Workflow for the synthesis of 4-Benzylmorpholin-3-one.
Conclusion
4-Benzylmorpholin-3-one is a compound with potential applications in medicinal chemistry, as suggested by the biological activity of its close analogues. This guide has summarized the currently available chemical and physical data, provided a detailed synthetic protocol, and offered a speculative look at its potential biological role. Further research is warranted to fully elucidate the properties and pharmacological profile of this molecule, which may hold promise for the development of novel therapeutics.
